molecular formula C13H17BO5 B13943845 2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one

2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one

Cat. No.: B13943845
M. Wt: 264.08 g/mol
InChI Key: MITUJKGTDJLOFG-UHFFFAOYSA-N
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Description

2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one is an organic compound that belongs to the class of boronic acid derivatives This compound is characterized by the presence of a boron atom within a cyclic structure, which is bonded to both oxygen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one typically involves the reaction of a boronic acid derivative with a phenol compound. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The boron-oxygen bonds can be reduced to form boron-carbon bonds, leading to the formation of boronic esters.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Boronic esters.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes that contain active site serine or threonine residues. This property is particularly valuable in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the butyl and methoxy groups, making it less hydrophobic and less reactive in certain chemical reactions.

    4-Hydroxyphenylboronic Acid: Similar in structure but lacks the butyl group, resulting in different solubility and reactivity profiles.

    2-Butyl-4-hydroxyphenylboronic Acid: Similar but lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness

2-Butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one is unique due to the combination of the butyl, hydroxy, and methoxy groups, which confer distinct chemical properties. These groups influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H17BO5

Molecular Weight

264.08 g/mol

IUPAC Name

2-butyl-5-(4-hydroxy-3-methoxyphenyl)-1,3,2-dioxaborolan-4-one

InChI

InChI=1S/C13H17BO5/c1-3-4-7-14-18-12(13(16)19-14)9-5-6-10(15)11(8-9)17-2/h5-6,8,12,15H,3-4,7H2,1-2H3

InChI Key

MITUJKGTDJLOFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(=O)O1)C2=CC(=C(C=C2)O)OC)CCCC

Origin of Product

United States

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